1-(4-Fluorophenyl)pentan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
3913-55-1 |
|---|---|
Molecular Formula |
C11H15FO |
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3 |
InChI Key |
SGCWRWKHMFTANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Fluorophenyl Pentan 1 Ol and Analogous Fluorinated Alcohols
Strategies for Carbon-Fluorine Bond Formation in Hydroxyl-Containing Compounds
The introduction of fluorine into molecules containing hydroxyl groups is a critical process in medicinal chemistry and materials science, enhancing properties like metabolic stability. researchgate.net This can be achieved through several strategic approaches, including nucleophilic, electrophilic, and radical fluorination, as well as the direct conversion of alcohols to fluorides via deoxyfluorination. researchgate.netthieme-connect.comnih.gov
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). tcichemicals.com For alcohols, the hydroxyl group is a poor leaving group and must first be activated. usd.edu This activation can be accomplished by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are then displaced by a nucleophilic fluoride source. usd.eduacs.org
Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts or in ionic liquids to enhance their solubility and reactivity. organic-chemistry.org More contemporary reagents like anhydrous tetrabutylammonium (B224687) fluoride (TBAF) and tetrabutylammonium bifluoride are also employed, offering better solubility in organic solvents, though they can be sensitive to moisture. usd.eduorganic-chemistry.org The development of reagents like the bis-alkyl-amino-pyridine system, which generates anhydrous fluoride in situ, aims to overcome the limitations of traditional fluoride sources. usd.edu
The Doyle group has developed several novel strategies for nucleophilic fluorination, including the use of PyFluor, a stable and cost-effective deoxyfluorination reagent that minimizes elimination side products. ucla.edu Their research also explores catalytic methods, including transition-metal catalysis and photoredox catalysis, to achieve fluorination under milder conditions. ucla.edu
Electrophilic Fluorination Methodologies
Electrophilic fluorination utilizes reagents that deliver a fluorine cation equivalent (F⁺) to an electron-rich center, such as an enol or an aromatic ring. lew.roalfa-chemistry.com This method is a direct way to introduce fluorine into organic molecules. lew.ro
A widely used and versatile electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF₄). lew.roalfa-chemistry.com It is a stable, crystalline solid that can fluorinate a variety of substrates, including enolates, enamines, and electron-rich aromatic compounds, under mild conditions. lew.roalfa-chemistry.com Other common electrophilic reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts. alfa-chemistry.com The reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine (B92270) ring. lew.ro
Electrophilic fluorination is particularly useful for synthesizing α-fluoro carbonyl compounds from their corresponding enolates or enol ethers. mdpi.com It has also been applied to the fluorination of styrenes and other alkenes. mdpi.com
Radical Fluorination Pathways
Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. nih.gov This approach is complementary to ionic methods and is particularly effective for the fluorination of C(sp³)–H bonds, including benzylic positions. nih.govresearchgate.net
The process typically begins with the generation of a carbon radical through hydrogen atom transfer (HAT) from the substrate to a reactive radical species. beilstein-journals.org This is followed by fluorine atom transfer (FAT) from a fluorinating reagent to the carbon radical. beilstein-journals.org Selectfluor is often used as the fluorine atom source in these reactions. beilstein-journals.org
Photochemical methods, using photocatalysts like 9-fluorenone (B1672902) or xanthone (B1684191) under visible light, can initiate the HAT process, enabling the fluorination of primary, secondary, and tertiary benzylic C-H bonds. beilstein-journals.org Metal-catalyzed systems, such as those using iron(II), have also been developed for directed radical C-H fluorination, where a directing group on the substrate guides the fluorination to a specific site. acs.org
Deoxyfluorination of Alcohols
Deoxyfluorination is a direct method for converting a hydroxyl group into a carbon-fluorine bond, offering a practical route to alkyl fluorides from readily available alcohols. researchgate.netsigmaaldrich.com
A variety of reagents have been developed for deoxyfluorination. Diethylaminosulfur trifluoride (DAST) and its less volatile analog, Deoxo-Fluor, have been popular choices but are known for their potential thermal instability. sigmaaldrich.com
More recent developments have led to safer and more selective reagents. sigmaaldrich.com PyFluor, a stable, crystalline solid, effectively fluorinates a broad range of alcohols with minimal formation of elimination byproducts. ucla.edusigmaaldrich.com Other notable reagents include AlkylFluor and CpFluor, which are also bench-stable and efficient for the deoxyfluorination of primary, secondary, and even tertiary alcohols. thieme-connect.comnih.gov Aryl fluorosulfonates have also emerged as low-cost, stable, and efficient reagents for this transformation. rsc.org
Table 1: Comparison of Common Deoxyfluorinating Reagents
| Reagent | Key Features | Substrate Scope |
|---|---|---|
| DAST | Widely used, but thermally unstable. sigmaaldrich.com | Broad, but can lead to elimination byproducts. sigmaaldrich.com |
| Deoxo-Fluor | More stable than DAST. researchgate.net | Similar to DAST. researchgate.net |
| PyFluor | Thermally stable, crystalline solid, minimal elimination. sigmaaldrich.com | Primary and secondary alcohols. sigmaaldrich.com |
| AlkylFluor | Bench-stable, high-yielding. thieme-connect.comorganic-chemistry.org | Primary and secondary alcohols. thieme-connect.comorganic-chemistry.org |
| CpFluor | Bench-stable, effective for challenging substrates. thieme-connect.com | Primary, secondary, and tertiary alcohols. thieme-connect.com |
| Aryl Fluorosulfonates | Low-cost, high stability, high efficiency. rsc.org | Primary and secondary alcohols. rsc.org |
Visible-light photoredox catalysis has emerged as a powerful tool for deoxyfluorination, offering a radical-based pathway that operates under mild conditions. scientificupdate.com This approach is particularly advantageous for the fluorination of tertiary alcohols, which can be challenging for traditional Sₙ2-based methods. scientificupdate.com
In a typical photoredox-catalyzed deoxyfluorination, the alcohol is first converted into a radical precursor, such as an oxalate (B1200264) half-ester. scientificupdate.comtcichemicals.com An iridium-based photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. scientificupdate.com This leads to the generation of an alkyl radical from the activated alcohol, which then traps a fluorine atom from an electrophilic fluorine source like Selectfluor. scientificupdate.comresearchgate.net This method has been successfully applied to a range of secondary and tertiary alcohols, tolerating various functional groups. scientificupdate.com
Utilization of Aryl Fluorosulfonates as Deoxyfluorinating Agents
Aryl fluorosulfonates have emerged as effective deoxyfluorinating agents for converting primary and secondary alcohols into their corresponding alkyl fluorides. cas.cnrsc.org These reagents are noted for their low cost, high stability, and ease of availability. cas.cnrsc.org A significant advantage of using aryl fluorosulfonates is their tolerance of a wide array of functional groups, including aldehydes, ketones, esters, halogens, and nitro groups, under mild reaction conditions. cas.cnrsc.org
The synthesis of these reagents is straightforward; for example, a gram-scale synthesis of 2-nitro-4-(trifluoromethyl)phenyl fluorosulfate (B1228806) can be achieved from the reaction of the corresponding phenol (B47542) with sulfuryl fluoride (SO2F2), an inexpensive industrial chemical. cas.cn The stability of these reagents is a key feature; for instance, thermal analysis has shown that they possess considerable thermal stability and can be handled in the air. cas.cn
In a typical deoxyfluorination reaction, an alcohol reacts with an aryl fluorosulfate in the presence of a suitable base and solvent. cas.cn For instance, the reaction of N-hydroxyethyl phthalimide (B116566) with an aryl fluorosulfate bearing a nitro group has been used as a model system to optimize reaction parameters. cas.cn Mechanistic studies have shed light on the reaction pathway. It has been observed that the reaction of aryl fluorosulfonates with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F) can lead to the formation of diaryl sulfates as intermediates. acs.org While these intermediates can proceed to the desired fluorinated products, the reaction can be slow for diaryl sulfates with electron-donating substituents. acs.org To circumvent this, aryl triflates and nonaflates, which cannot form diaryl sulfates, have been explored and found to be effective electrophiles for deoxyfluorination. acs.org
Aryl fluorosulfonates have also been demonstrated as efficient electrophiles in a variety of other organic transformations, including metal-mediated couplings and sulfur(VI) fluoride exchange (SuFEx) reactions. researchgate.netresearchgate.net
Table 1: Comparison of Deoxyfluorinating Agents
| Reagent Type | Key Features | Functional Group Tolerance |
|---|---|---|
| Aryl Fluorosulfonates | Low cost, high stability, easy availability cas.cnrsc.org | High (aldehydes, ketones, esters, etc.) cas.cnrsc.org |
| DAST, Deoxo-Fluor | Traditional reagents | Limited by thermal instability and cost cas.cn |
| Aryl Triflates/Nonaflates | Avoid diaryl sulfate (B86663) intermediates acs.org | Effective for deoxyfluorination acs.org |
Deoxytrifluoromethylation Protocols for Alcohol Conversion
The direct conversion of alcohols to trifluoromethanes, known as deoxytrifluoromethylation, is a valuable transformation in medicinal and materials chemistry due to the ability of the trifluoromethyl (CF3) group to enhance the properties of molecules. kuleuven.beorganic-chemistry.orgosti.gov However, this one-pot conversion has been challenging due to the inherent differences in the reactivity of -F and -CF3 groups. kuleuven.be
Recent advancements have led to the development of novel protocols for this transformation. One such method involves a copper-catalyzed deoxytrifluoromethylation reaction using a bench-stable reagent, phenyl bromodifluoroacetate. kuleuven.beresearchgate.net This approach allows for the direct conversion of readily available alcohols to trifluoromethanes, streamlining the synthesis of biologically active molecules. kuleuven.beresearchgate.net
Another significant development is the use of copper metallaphotoredox catalysis. organic-chemistry.orgosti.govacs.org In this method, alcohol substrates are activated in situ with benzoxazolium salts, followed by irradiation with blue light in the presence of a photocatalyst and a copper catalyst. organic-chemistry.orgosti.gov This protocol has been shown to be effective for a wide range of primary, secondary, and even complex alcohols, including in the synthesis of trifluoromethylated nucleosides and drug derivatives. organic-chemistry.orgacs.org This approach avoids the need for multi-step transformations that involve inefficient oxidation state manipulations and generate excess waste. kuleuven.be
These modern deoxytrifluoromethylation methods offer a more direct and efficient route to trifluoromethylated compounds compared to traditional multi-step approaches, which often lead to lower yields and are less tolerant of sensitive functional groups. kuleuven.be
Table 2: Modern Deoxytrifluoromethylation Methods
| Method | Reagents/Catalysts | Key Advantages |
|---|---|---|
| Copper-Catalyzed | Phenyl bromodifluoroacetate, Cu-catalyst kuleuven.beresearchgate.net | Uses a bench-stable reagent, streamlines synthesis kuleuven.beresearchgate.net |
| Copper Metallaphotoredox | Benzoxazolium salts, photocatalyst, Cu-catalyst organic-chemistry.orgosti.govacs.org | In situ activation, high efficiency for diverse alcohols organic-chemistry.orgosti.gov |
Direct Synthesis Routes for 1-(4-Fluorophenyl)pentan-1-ol
Direct synthesis routes provide more straightforward access to the target molecule, this compound. These methods typically involve either the reduction of a ketone precursor or the addition of an organometallic reagent to an aldehyde.
Reductive Transformations of 1-(4-Fluorophenyl)pentan-1-one (B1361786) Precursors
The reduction of the corresponding ketone, 1-(4-fluorophenyl)pentan-1-one, is a common and efficient laboratory method for synthesizing this compound. This approach is well-documented and offers high selectivity.
Hydride-Mediated Reduction Strategies (e.g., Sodium Borohydride)
Hydride-based reducing agents are widely employed for the conversion of ketones to alcohols. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are two of the most effective and commonly used reagents for the reduction of 1-(4-fluorophenyl)butan-1-one, a close analog of the pentanone precursor. evitachem.com These reductions are typically carried out under mild conditions. Sodium borohydride is considered a milder reducing agent, suitable for converting ketones to alcohols. evitachem.com For industrial-scale synthesis, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrogen gas offers a greener alternative, minimizing hazardous waste. Careful control of temperature is crucial in all these reduction methods to prevent the formation of side products. Ketoreductase (KRED) enzymes have also been utilized in the reduction of related ketones, such as 1-(4-Fluoro-phenyl)-5-morpholin-4-yl-pentane-1,5-dione, to the corresponding alcohol. google.comgoogle.com
Organometallic Reagent-Based Approaches
Organometallic reagents, particularly Grignard reagents, provide another powerful route for the synthesis of this compound.
Grignard Reagent Additions to Carbonyl Compounds (e.g., 4-Fluorobenzaldehyde)
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.orgsigmaaldrich.com To synthesize this compound, a Grignard reagent derived from a butyl halide (e.g., butylmagnesium bromide) can be added to 4-fluorobenzaldehyde (B137897). beilstein-journals.org This reaction involves the nucleophilic addition of the butyl group to the carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol. libretexts.org
The formation of the Grignard reagent itself requires reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgsigmaaldrich.com The solvent plays a crucial role in stabilizing the organometallic species. libretexts.org The reaction of a Grignard reagent with an aldehyde is a standard method for producing secondary alcohols. libretexts.orgmasterorganicchemistry.com For instance, the reaction of iPrMgCl with 4-fluorobenzaldehyde has been documented in the synthesis of a related fluorinated alcohol. beilstein-journals.org
Table 3: Direct Synthesis Routes to this compound
| Precursor | Reagent/Method | Product |
|---|---|---|
| 1-(4-Fluorophenyl)pentan-1-one | Sodium Borohydride (NaBH4) | This compound |
| 1-(4-Fluorophenyl)pentan-1-one | Lithium Aluminum Hydride (LiAlH4) | This compound |
| 4-Fluorobenzaldehyde | Butylmagnesium Bromide (Grignard) | This compound |
Alkyl Metal Reagent Reactivity with Aldehyde Intermediates
The synthesis of this compound and its analogs can be effectively achieved through the reaction of alkyl metal reagents with appropriate aldehyde intermediates. A primary example of this is the Grignard reaction. Organomagnesium halides, known as Grignard reagents, are potent nucleophiles that readily attack the electrophilic carbon of a carbonyl group. libretexts.org
For the synthesis of this compound, 4-fluorobenzaldehyde serves as the aldehyde intermediate. The reaction involves the nucleophilic addition of a butyl Grignard reagent (e.g., butylmagnesium bromide) to the carbonyl carbon of 4-fluorobenzaldehyde. This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol product, this compound. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com
The general reactivity of Grignard reagents with aldehydes allows for the synthesis of a wide array of secondary alcohols by varying both the Grignard reagent and the aldehyde. libretexts.org For instance, reacting different alkyl or aryl Grignard reagents with 4-fluorobenzaldehyde would produce a variety of 1-(4-fluorophenyl) substituted alcohols. Similarly, using different fluorinated benzaldehyde (B42025) derivatives with a butyl Grignard reagent would result in a range of fluorinated aryl pentanols.
It is important to note that Grignard reagents are highly reactive and will react with any acidic protons present in the reaction mixture. Therefore, the reaction must be carried out under anhydrous conditions to prevent the quenching of the Grignard reagent. evitachem.com
Asymmetric Synthesis of Chiral this compound and Related Stereoisomers
The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key factor, such as in the pharmaceutical industry. acs.org Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. uwindsor.ca
Chiral Catalysis in Enantioselective Hydrogenation of Ketones
A powerful method for the asymmetric synthesis of chiral alcohols is the enantioselective hydrogenation of the corresponding prochiral ketones. nih.gov For the synthesis of chiral this compound, the precursor would be 1-(4-fluorophenyl)pentan-1-one. This reaction involves the use of a chiral catalyst to stereoselectively add hydrogen across the carbonyl double bond. nih.gov
A notable example of such catalysts is the Noyori-type ruthenium complex, which often incorporates a chiral diamine ligand and an η6-arene ligand. acs.orgmdpi.com These catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of a variety of ketones. nih.govrsc.org The mechanism involves the formation of a transient metal hydride species that coordinates with the ketone. The chiral ligands create a stereochemically defined environment, directing the hydrogen transfer to one face of the carbonyl group, thus producing one enantiomer of the alcohol in excess. nrochemistry.comharvard.edu The enantiomeric excess (ee) can often reach up to 99%. rsc.org
Another class of effective catalysts for asymmetric hydrogenation includes iridium complexes, such as those with f-amphox ligands, which have shown excellent results in the hydrogenation of ketoamides and halogenated ketones. researchgate.net Biocatalytic methods, employing enzymes like alcohol dehydrogenases from organisms such as Lactobacillus brevis, also offer a green and highly selective alternative for the asymmetric reduction of ketones. researchgate.net
| Catalyst Type | Precursor Ketone | Chiral Ligand Example | Resulting Chiral Alcohol | Typical Enantiomeric Excess (ee) |
| Ruthenium Complex | 1-(4-fluorophenyl)pentan-1-one | (S,S)-TsDPEN | (R)- or (S)-1-(4-Fluorophenyl)pentan-1-ol | >95% mdpi.com |
| Iridium Complex | 1-(4-fluorophenyl)pentan-1-one | f-amphox | (R)- or (S)-1-(4-Fluorophenyl)pentan-1-ol | up to >99% researchgate.net |
| Alcohol Dehydrogenase | 1-(4-fluorophenyl)pentan-1-one | - | (R)- or (S)-1-(4-Fluorophenyl)pentan-1-ol | >99% |
Stereoselective Transformations (e.g., Mitsunobu Reactions, Esterifications)
Stereoselective transformations of a racemic or achiral starting material can also be employed to obtain enantiomerically enriched this compound.
The Mitsunobu reaction is a versatile method for the stereochemical inversion of secondary alcohols. tutorchase.combeyond-tutors.com If one starts with a racemic mixture of this compound, one enantiomer can be selectively reacted with a nucleophile in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgatlanchimpharma.com This reaction proceeds with a clean inversion of configuration at the stereocenter. organic-chemistry.orgrsc.org For example, reacting the (R)-enantiomer of the alcohol under Mitsunobu conditions with a carboxylic acid would yield the (S)-ester. Subsequent hydrolysis of the ester would then provide the (S)-alcohol.
Enzymatic esterification is another powerful tool for kinetic resolution. Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. nih.gov For instance, treating racemic this compound with a suitable acyl donor in the presence of a lipase (B570770), such as from Pseudomonas fluorescens or Candida rugosa, can lead to the formation of an enantiomerically enriched ester and the unreacted alcohol of the opposite configuration. researchgate.net This method is widely used for the preparation of chiral alcohols and their esters.
Exploratory Synthetic Pathways for Fluorinated Aryl Alcohols
Research into novel synthetic routes for fluorinated aryl alcohols is ongoing, aiming for greater efficiency, broader substrate scope, and milder reaction conditions.
Synthesis from Fluorophenylsulfones via Dialkylborane Intermediates
While direct synthesis of this compound from fluorophenylsulfones via dialkylborane intermediates is not extensively documented in the provided context, the principles of organoborane chemistry suggest a plausible, albeit indirect, pathway. Generally, organoboranes are versatile intermediates in organic synthesis. A potential strategy could involve the conversion of a fluorophenylsulfone to a different functional group that can then be transformed into the desired alcohol. For example, a Suzuki-Miyaura coupling reaction, which utilizes organoboranes, could be employed to form a carbon-carbon bond, followed by further functional group manipulations to arrive at the target alcohol.
Multicomponent Reactions Incorporating Fluorinated Aromatic Moieties
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The inclusion of fluorinated building blocks in MCRs is a growing area of interest for the synthesis of novel fluorinated compounds. taylorfrancis.com
Chemical Reactivity and Derivatization of 1 4 Fluorophenyl Pentan 1 Ol
Transformations of the Hydroxyl Functional Group
The hydroxyl (-OH) group is the primary site of reactivity in 1-(4-Fluorophenyl)pentan-1-ol, serving as a gateway for a multitude of functional group interconversions. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures. Key reactions include oxidation to carbonyl compounds, substitution to form alkyl halides, and conversion into sulfonate esters to create excellent leaving groups for nucleophilic substitution.
Oxidation Reactions to Ketone or Carboxylic Acid Derivatives
The oxidation of secondary alcohols is a cornerstone reaction in organic synthesis, providing a direct route to ketones. For this compound, a secondary alcohol, oxidation selectively converts the hydroxyl group into a carbonyl group, yielding the corresponding ketone, 1-(4-Fluorophenyl)pentan-1-one (B1361786). docbrown.infochemguide.co.uk
A variety of oxidizing agents can accomplish this transformation. savemyexams.com Common laboratory reagents include chromium-based compounds such as pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO₃). PCC is often favored for its milder conditions and ability to minimize over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM). Another common reagent system is a solution of sodium or potassium dichromate(VI) (K₂Cr₂O₇) acidified with dilute sulfuric acid (H₂SO₄). docbrown.infochemguide.co.uk During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.uk
Since this compound is a secondary alcohol, the oxidation process stops at the ketone stage. chemguide.co.uklibretexts.org Further oxidation to a carboxylic acid would necessitate the cleavage of a carbon-carbon bond, which requires much harsher reaction conditions and is not a typical outcome of standard oxidation procedures for secondary alcohols. docbrown.info
Table 1: Oxidation of this compound
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Pyridinium Chlorochromate (PCC) in Dichloromethane (DCM) | 1-(4-Fluorophenyl)pentan-1-one | Oxidation |
| This compound | Acidified Potassium Dichromate(VI) (K₂Cr₂O₇ / H₂SO₄) | 1-(4-Fluorophenyl)pentan-1-one | Oxidation |
Halogenation for Alkyl Halide Formation
The conversion of the hydroxyl group into a halogen is a pivotal transformation that turns the alcohol into a versatile substrate for nucleophilic substitution and elimination reactions. The poor leaving group, hydroxide (B78521) (-OH), is converted into a good leaving group (halide). This can be achieved using several classes of halogenating agents.
This compound can react with concentrated hydrogen halides (HX), such as hydrogen bromide (HBr) and hydrogen chloride (HCl), to form the corresponding alkyl halides. docbrown.info Given that it is a secondary alcohol, the reaction typically proceeds through an Sₙ1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by the strong acid, forming a good leaving group, water. Departure of the water molecule generates a secondary carbocation at the benzylic position, which is stabilized by resonance with the adjacent phenyl ring. The halide ion (Br⁻ or Cl⁻) then acts as a nucleophile, attacking the carbocation to yield the final product, 1-halo-1-(4-fluorophenyl)pentane. The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF, which mirrors their acidity.
Phosphorus halides, such as phosphorus tribromide (PBr₃) and phosphorus trichloride (B1173362) (PCl₃), are effective reagents for converting alcohols to alkyl halides. docbrown.info For instance, the reaction of this compound with PBr₃ would yield 1-bromo-1-(4-fluorophenyl)pentane. Similarly, PCl₃ or phosphorus pentachloride (PCl₅) can be used to synthesize 1-chloro-1-(4-fluorophenyl)pentane. docbrown.info These reactions generally proceed with good yields and are common in laboratory synthesis. docbrown.info
Thionyl chloride (SOCl₂) is a particularly useful reagent for converting alcohols into alkyl chlorides, producing gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed from the reaction mixture. chemicalbook.commasterorganicchemistry.com The reaction of this compound with SOCl₂ yields 1-chloro-1-(4-fluorophenyl)pentane. To neutralize the HCl generated, a weak base such as pyridine (B92270) is often added to the reaction mixture, which also helps to facilitate the reaction. chemicalbook.com
Table 2: Halogenation of this compound
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Concentrated HBr | 1-Bromo-1-(4-fluorophenyl)pentane | Sₙ1 Substitution |
| This compound | Concentrated HCl | 1-Chloro-1-(4-fluorophenyl)pentane | Sₙ1 Substitution |
| This compound | Phosphorus Tribromide (PBr₃) | 1-Bromo-1-(4-fluorophenyl)pentane | Nucleophilic Substitution |
| This compound | Thionyl Chloride (SOCl₂) / Pyridine | 1-Chloro-1-(4-fluorophenyl)pentane | Nucleophilic Substitution |
Reactions with Phosphorus Halides (e.g., PBr3, PCl3)
Formation of Sulfonate Esters (e.g., Tosylates, Trifluoromethanesulfonates) as Leaving Groups
While halogenation effectively turns the hydroxyl group into a good leaving group, an alternative and widely used strategy is to convert the alcohol into a sulfonate ester. eurjchem.compearson.com This method is advantageous because it proceeds under milder conditions and preserves the stereochemistry of the alcohol carbon. The hydroxyl group of this compound can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a base (e.g., pyridine) to form the corresponding tosylate or triflate ester. libretexts.org
These sulfonate groups (tosylate, -OTs; triflate, -OTf) are exceptionally good leaving groups because their negative charge is highly stabilized by resonance across the sulfonyl group. libretexts.org The formation of 1-(4-fluorophenyl)pentyl tosylate or triflate renders the benzylic carbon highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org This two-step sequence (sulfonate ester formation followed by nucleophilic substitution) is a powerful tool in organic synthesis for creating C-C, C-N, C-O, and other bonds. eurjchem.comlibretexts.org
Table 3: Sulfonate Ester Formation from this compound
| Reactant | Reagent(s) | Intermediate Product | Significance |
| This compound | p-Toluenesulfonyl chloride (TsCl) / Pyridine | 1-(4-Fluorophenyl)pentyl tosylate | Creates an excellent leaving group (-OTs) for substitution reactions. |
| This compound | Trifluoromethanesulfonyl chloride (TfCl) / Pyridine | 1-(4-Fluorophenyl)pentyl triflate | Creates an exceptionally good leaving group (-OTf) for substitution reactions. |
Esterification Reactions
The esterification of this compound, a secondary benzylic alcohol, is a significant transformation that can be achieved through various methods, including enzymatic and chemical catalysis.
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure forms of secondary alcohols. nih.govrsc.orgresearchgate.netacs.org Lipases are commonly employed for this purpose, catalyzing the acylation of the alcohol in a stereoselective manner. nih.govrsc.orgacs.org For instance, lipases from Candida antarctica (CALB) and Burkholderia cepacia have demonstrated high efficiency in the kinetic resolution of a variety of secondary alcohols. rsc.orgresearchgate.net The process typically involves reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent. rsc.orgacs.org The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. researchgate.net This technique can yield products with high enantiomeric excess (up to 99% ee) and conversions nearing 50%. rsc.org
The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity. nih.gov For example, using bulky acyl-transfer reagents like vinyl butyrate (B1204436) or vinyl octanoate (B1194180) can lead to higher enantiomeric excess of the product esters. nih.gov Furthermore, the use of a fluorous acyl donor allows for a simplified separation process through fluorous phase labeling, where the tagged and untagged enantiomers can be separated by liquid-liquid extraction. acs.orgorganic-chemistry.org
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. acs.orgnih.gov DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov This is often accomplished using a ruthenium-based catalyst for the racemization, while a lipase (B570770) catalyzes the enantioselective acylation. acs.org
The following table summarizes the kinetic resolution of various secondary alcohols using lipase-catalyzed acylation, which is a reaction type applicable to this compound.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| 1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate | Toluene | ~50 | >99 | rsc.org |
| 1-(Naphth-2-yl)ethanol | Burkholderia cepacia Lipase | Vinyl Acetate | Toluene | ~50 | >99 | rsc.org |
| 1-Phenyl-2-propanol | Burkholderia cepacia Lipase | Vinyl Acetate | Toluene | 45 | >99 | rsc.org |
| 2-Octanol | Mucor miehei Lipase | Various Acids | - | - | High | nih.gov |
| 2-Pentanol | Candida antarctica Lipase B | - | Various | - | E > 200 | researchgate.net |
Chemically, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative. The Mitsunobu reaction, for example, allows for the conversion of secondary alcohols to esters with inversion of configuration. nrochemistry.comorganic-chemistry.orgresearchgate.net This reaction typically uses triphenylphosphine (B44618) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD). nrochemistry.comorganic-chemistry.org
Nucleophilic Substitution Reactions Involving Activated Alcohols
The hydroxyl group of this compound is a poor leaving group, and therefore requires activation for nucleophilic substitution to occur. diva-portal.orglibretexts.org This activation is typically achieved by protonation of the hydroxyl group in an acidic medium or by converting it into a better leaving group, such as a tosylate. diva-portal.orglibretexts.org
For secondary benzylic alcohols like this compound, the reaction often proceeds through an S(_N)1 mechanism involving a carbocation intermediate. libretexts.org The stability of the benzylic carbocation facilitates this pathway. The use of a Lewis acid, such as zinc chloride, can also promote the reaction by coordinating to the hydroxyl oxygen. libretexts.org
The Mitsunobu reaction is a powerful method for the nucleophilic substitution of secondary alcohols with inversion of stereochemistry. nrochemistry.comorganic-chemistry.orgresearchgate.net In this reaction, the alcohol is activated by a combination of triphenylphosphine and a dialkyl azodicarboxylate. researchgate.net This in-situ activation allows for substitution by a wide range of nucleophiles, including carboxylic acids, phenols, imides, and thiols. nrochemistry.comorganic-chemistry.org The reaction is highly versatile and proceeds under mild, generally neutral conditions. orgsyn.org For sterically hindered alcohols, modifications to the standard Mitsunobu protocol, such as using 4-nitrobenzoic acid, can improve yields. orgsyn.org
Recent advancements have also demonstrated that non-metallic Lewis acids like B(C(_6)F(_5))(_3) can efficiently catalyze the nucleophilic substitution of benzylic alcohols with various nucleophiles, including other alcohols, thiols, and electron-rich arenes, to produce ethers, thioethers, and triarylmethanes, respectively. rsc.org This method is advantageous as it often requires only mild conditions and a slight excess of the nucleophile. rsc.org
Furthermore, fluorinated alcohols themselves can act as promoters for the direct substitution of activated alcohols, such as benzylic and allylic alcohols, with various nucleophiles. nih.govresearchgate.netresearchgate.net
The following table presents examples of nucleophilic substitution reactions on secondary benzylic alcohols, a class of compounds to which this compound belongs.
| Alcohol Substrate | Nucleophile | Catalyst/Reagent | Product Type | Yield (%) | Reference |
| Diphenylmethanol | Isopropanol | B(C(_6)F(_5))(_3) | Ether | 91-96 | rsc.org |
| 1-Phenylethanol | Thiophenol | B(C(_6)F(_5))(_3) | Thioether | 93 | rsc.org |
| Diphenylmethanol | 2,6-di-tert-butylphenol | B(C(_6)F(_5))(_3) | Triarylmethane | 91-99 | rsc.org |
| Menthol (hindered secondary alcohol) | 4-Nitrobenzoic acid | PPh(_3), DEAD | Inverted Ester | 65-75 | orgsyn.org |
| Secondary Alcohol | Diphenylphosphoryl azide | PPh(_3), DEAD | Azide (with inversion) | - | acs.org |
Reactivity Pertaining to the Aromatic Fluorine Moiety
Electrochemical C(sp³)-H Bond Fluorination in Related Systems
While direct fluorination of the aromatic C-F bond in this compound is challenging, related electrochemical methods for C(sp³)-H bond fluorination offer insights into the reactivity of similar structures. Electrochemical C(sp³)-H fluorination has emerged as a robust method for the selective introduction of fluorine atoms into organic molecules. nih.gov This technique can be applied to a wide range of activated and unactivated C-H bonds, including benzylic positions. nih.govuni-goettingen.de
The process typically involves an electrochemical cell with carbon-based electrodes, a fluorine source like Selectfluor, and a simple nitrate (B79036) additive. nih.gov The reaction is scalable and has been used for the large-scale preparation of fluorinated compounds. nih.gov The mechanism is believed to involve the generation of a radical intermediate, which then reacts with the fluorine source. researchgate.net
In the context of benzylic C-H bonds, which are relatively weak, direct fluorination is particularly attractive. uni-goettingen.de Palladium-catalyzed methods have also been developed for the fluorination of C(sp³)–H bonds, often utilizing a directing group to achieve site-selectivity. rsc.org For instance, the fluorination of aliphatic amines has been achieved using a palladium catalyst in conjunction with a pyridone ligand and N-fluorosuccinimide (NFSI) as the fluorine source. rsc.org
The use of fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can be crucial for stabilizing carbocation intermediates formed during electrochemical oxidation, which can then be trapped by a fluoride (B91410) source. researchgate.net
Role of Fluorinated Alcohols as Solvents and Reaction Promoters
Influence of Strong Hydrogen-Bonding Donor Ability on Reaction Promotion
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), possess unique properties that make them effective reaction promoters, often eliminating the need for a catalyst. researchgate.netnih.gov Their strong hydrogen-bond-donating ability, coupled with low nucleophilicity and high polarity, allows them to activate substrates and stabilize intermediates. researchgate.netnih.govmdpi.comnih.gov
The presence of electron-withdrawing trifluoromethyl groups increases the Brønsted acidity and hydrogen-bond donor (HBD) capacity of these alcohols compared to their non-fluorinated counterparts. nih.govscispace.com This enhanced HBD ability is a key factor in their promotional effects. researchgate.net For example, HFIP has been shown to promote Friedel-Crafts alkylations, polyene cyclizations, and nucleophilic substitution reactions. nih.govnih.govresearchgate.net
In reactions involving epoxides, HFIP can facilitate ring-opening by activating the epoxide through hydrogen bonding. mdpi.com The higher acidity and HBD ability of HFIP compared to TFE often lead to significantly better reaction outcomes. mdpi.com Similarly, fluorinated alcohols can promote the direct substitution of allylic and benzylic alcohols with various nucleophiles. nih.govresearchgate.net The promotional effect is attributed to the stabilization of carbocationic intermediates generated from the alcohol. researchgate.net
The table below compares the properties of HFIP and TFE, highlighting the characteristics that contribute to their role as reaction promoters.
| Property | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Reference |
| pKₐ | 9.30 | 12.37 | mdpi.com |
| Hydrogen Bond Donor Ability (α) | 1.96 | 1.51 | mdpi.com |
| Nucleophilicity (N) | -4.23 | -2.78 | mdpi.com |
Modulation of Electroactivity in Organic Electrosynthesis
In organic electrosynthesis, fluorinated alcohols are not merely inert solvents but can actively participate in and modulate electrochemical reactions. acs.orgacs.orgchemrxiv.orgchemrxiv.orgresearchgate.net Their unique properties allow them to stabilize reactive intermediates, such as radicals and cations, and influence the chemo- and regioselectivity of reactions. acs.orgacs.org
The high polarity and ionizing power of fluorinated alcohols like HFIP and TFE, combined with their low nucleophilicity, make them ideal for electrosynthesis. acs.orgchemrxiv.org They can stabilize ionic species and radical cations, which are common intermediates in electrochemical transformations. acs.org For instance, the use of TFE as a cosolvent was found to be crucial for a cobaltaelectro-catalyzed C–H/N-H activation, with the reaction not proceeding in more conventional solvents. acs.org
Mixtures of fluorinated alcohols with other solvents like dichloromethane (DCM) can sometimes lead to synergistic effects, enhancing reactivity through a combination of intermediate stabilization and improved solubility of reagents. acs.org Furthermore, fluorinated alcohols can sometimes act as reagents themselves in electrochemical reactions. acs.org
The ability of fluorinated ethers to solvate lithium ions while maintaining electrochemical stability is also an area of active research, particularly for applications in high-voltage lithium metal batteries. nih.gov The introduction of fluorine atoms can enhance the oxidative stability of the electrolyte. nih.govacs.org
The use of fluorinated solvents has been shown to be critical for the success of certain electrosynthetic transformations, highlighting their role in expanding the scope of organic electrochemistry. acs.orgchemrxiv.org
Promotion of Diverse Organic Reaction Types (e.g., Annulation, Electrophilic Reactions)
The chemical versatility of this compound extends to its ability to promote or participate in a variety of organic reactions, leading to the formation of more complex molecular architectures. This is primarily achieved through the reactivity of its hydroxyl group and the potential for reactions involving the fluorophenyl ring and the pentyl chain. Key reaction types include dehydration to form alkenes, which can then undergo annulation and electrophilic cyclization, as well as direct electrophilic substitution on the aromatic ring.
A pivotal initial transformation that unlocks further reactivity is the acid-catalyzed dehydration of this compound. This elimination reaction typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon, yielding an alkene. The primary product of this reaction is expected to be 1-(4-fluorophenyl)pent-1-ene. This alkene serves as a versatile intermediate for subsequent annulation and electrophilic reactions.
Annulation Reactions
Annulation, the formation of a new ring onto a pre-existing molecule, can be facilitated by derivatives of this compound. The alkene formed from its dehydration can act as a key building block in these transformations. For instance, in reactions analogous to those seen with similar aryl-substituted cycloalcohols, the alkene can undergo cyclization with 1,3-dicarbonyl compounds. Research on related systems has shown that copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds can yield cycloalkane-fused dihydrofuran derivatives in good to excellent yields. ccspublishing.org.cn This suggests a potential pathway for 1-(4-fluorophenyl)pent-1-ene to participate in similar annulation strategies to construct fused heterocyclic systems.
Manganese(III) acetate is another reagent known to mediate radical cyclization reactions that can lead to annulated products. researchgate.net In processes involving electron-rich alkenes, this method can be used to construct tricyclic systems. researchgate.net The alkene derived from this compound could potentially be employed in such manganese-mediated oxidative cyclizations to generate complex polycyclic structures.
The table below summarizes representative annulation reactions involving precursors structurally related to this compound, highlighting the potential applications of its derivatives in constructing fused ring systems.
| Precursor Type | Reagent | Reaction Type | Product Type |
| 1-Aryl-1-cycloalcohol | 1,3-Dicarbonyl Compound, Copper Catalyst | Cyclization | Cycloalkane-fused Dihydrofuran |
| Electron-rich Alkene | Manganese(III) Acetate | Radical Cyclization | Tricyclic Alkaloids |
| 1-Arylcyclohexene | Barbituric Acid Derivatives, Mn(OAc)₃ or CAN | Radical Cyclization | Hexahydrobenzo[b]furan |
Electrophilic Reactions
The double bond in 1-(4-fluorophenyl)pent-1-ene, derived from the dehydration of the parent alcohol, is susceptible to attack by electrophiles, initiating a range of transformations, most notably electrophilic cyclization. longdom.org This type of reaction is a powerful tool for constructing cyclic compounds. sioc-journal.cn The mechanism typically involves the attack of an electrophile on the alkene, forming a cationic intermediate which is then trapped intramolecularly by a nucleophile to form a ring. longdom.org
A well-documented example of this reactivity is halocyclization, where halogens like iodine act as the electrophile. nih.gov The electrophilic nature of iodine can be harnessed to initiate the cyclization of heteroatom-containing alkenyl derivatives. nih.gov While 1-(4-fluorophenyl)pent-1-ene itself lacks a tethered nucleophile, its derivatives could be designed to undergo such transformations. For instance, if the pentyl chain were modified to contain a nucleophilic group, such as a hydroxyl or amino group at a suitable position, iodocyclization could be a viable route to substituted tetrahydrofurans or pyrrolidines.
Furthermore, the 4-fluorophenyl group in this compound and its derivatives can undergo electrophilic aromatic substitution. The fluorine atom and the alkyl group are ortho-, para-directing activators, influencing the position of incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration and halogenation, which would introduce further functionalization on the aromatic ring.
The following table outlines potential electrophilic reactions involving derivatives of this compound.
| Reactant | Reagent | Reaction Type | Potential Product |
| 1-(4-Fluorophenyl)pent-1-ene derivative with a tethered nucleophile | Iodine (I₂) | Electrophilic Iodocyclization | Iodo-substituted heterocycle |
| This compound | Nitric Acid/Sulfuric Acid | Electrophilic Aromatic Substitution (Nitration) | 1-(4-Fluoro-2-nitrophenyl)pentan-1-ol |
| This compound | Bromine (Br₂), Lewis Acid | Electrophilic Aromatic Substitution (Bromination) | 1-(2-Bromo-4-fluorophenyl)pentan-1-ol |
Advanced Spectroscopic and Structural Characterization of 1 4 Fluorophenyl Pentan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of 1-(4-Fluorophenyl)pentan-1-ol, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In this compound, the proton attached to the chiral carbon (C1), which also bears the hydroxyl group, is of particular diagnostic importance. This proton typically appears as a triplet in the spectrum due to coupling with the adjacent methylene (B1212753) protons of the pentyl chain. The aromatic protons on the fluorophenyl group exhibit splitting patterns characteristic of a para-substituted benzene (B151609) ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic (C₂-H, C₆-H) | ~7.30 | m | |
| Aromatic (C₃-H, C₅-H) | ~7.02 - 7.15 | m | |
| Methine (CH-OH) | ~4.85 | s | |
| Hydroxyl (OH) | ~2.16 | s | |
| Pentyl Chain (various) | 0.8 - 1.8 | m |
Note: 'm' denotes a multiplet and 's' denotes a singlet. Data is based on typical values and may vary based on solvent and experimental conditions. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its local electronic environment. The carbon atom attached to the fluorine (C4) and the carbon atom bearing the hydroxyl group (C1) are particularly noteworthy. The electronegative fluorine and oxygen atoms cause these carbons to resonate at a lower field (higher ppm values). libretexts.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C=O (in precursor ketone) | 197.0 - 206.4 |
| C-F | ~163.09 (d, J = 253.3 Hz) |
| C-OH | ~69.94 |
| Aromatic C (unsubstituted) | 127.16 - 133.1 |
| Aromatic C (substituted) | ~141.67 |
| Pentyl Chain | 14.0 - 38.0 |
Note: 'd' denotes a doublet. Data is compiled from related structures and typical chemical shift ranges. rsc.orglibretexts.orgrsc.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov For this compound, this provides a direct probe into the electronic environment of the fluorine substituent on the phenyl ring. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the molecular structure and any intermolecular interactions. In many fluorinated organic compounds, the ¹⁹F signal appears as a singlet or a multiplet depending on coupling with nearby protons. nih.govresearchgate.net For para-substituted fluorophenyl groups, the ¹⁹F chemical shift is often observed in a characteristic range.
Table 3: Representative ¹⁹F NMR Chemical Shift for a 4-Fluorophenyl Moiety
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹⁹F | -103 to -115 |
Note: The chemical shift is relative to a standard (e.g., CFCl₃) and can vary based on the specific compound and solvent. rsc.orgrsc.org
Stereochemical Elucidation via NMR Techniques
The presence of a chiral center at the C1 position means that this compound can exist as two enantiomers. Advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives, can be employed to distinguish between these enantiomers. wordpress.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation between protons, which can be crucial in determining the relative stereochemistry in more complex derivatives of this alcohol. wordpress.com While standard ¹H and ¹³C NMR will not differentiate enantiomers, the formation of diastereomers by reaction with a chiral auxiliary allows for their distinction and quantification by NMR due to the different magnetic environments of the nuclei in each diastereomer. mdpi.comfrontiersin.orgethernet.edu.et
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. bohrium.comd-nb.info
A prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. pg.edu.pl The C-H stretching vibrations of the aromatic ring and the aliphatic pentyl chain are observed in the 2850-3100 cm⁻¹ region. The C-F stretching vibration typically appears as a strong band in the 1100-1250 cm⁻¹ range. Aromatic C=C stretching vibrations are also visible in the 1450-1600 cm⁻¹ region. researchgate.net
Table 4: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1100 - 1250 |
Note: These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions. rsc.orgnist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight.
Under electron impact (EI) ionization, the molecule fragments in a predictable manner. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the bond adjacent to the oxygen atom. savemyexams.com For this compound, alpha-cleavage could result in the loss of a butyl radical (•C₄H₉) to form a fragment containing the fluorophenyl and hydroxymethylene groups, or the loss of the fluorophenylmethyl radical. The fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound. libretexts.orgmsu.edu
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 182 | [C₁₁H₁₅FO]⁺ | Molecular Ion (M⁺) |
| 164 | [C₁₁H₁₃F]⁺ | Loss of H₂O |
| 125 | [C₇H₆FO]⁺ | Alpha-cleavage (loss of •C₄H₉) |
| 95 | [C₆H₄F]⁺ | Fragment from the fluorophenyl group |
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like alcohols. In positive ion mode, this compound is expected to readily form protonated molecules [M+H]⁺ and adducts with alkali metal ions, such as sodium [M+Na]⁺, which are often present in trace amounts in the solvent or on glassware.
The fragmentation of the parent ion provides significant structural information. Key fragmentation pathways for benzylic alcohols like this compound include:
Dehydration: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da) from the protonated molecular ion [M+H]⁺, leading to the formation of a carbocation [M+H-H₂O]⁺.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway. For this molecule, this can involve the loss of the butyl group (C₄H₉•, 57.07 Da), resulting in a stable, resonance-delocalized [C₇H₇FO]⁺ fragment.
Benzylic Cleavage: The most significant fragmentation is often the cleavage of the bond between the carbinol carbon and the alkyl chain, followed by the loss of water, to form a highly stable fluorotropylium cation or a related benzylic cation at m/z 109, corresponding to [C₇H₆F]⁺. This ion is a hallmark of many 4-fluorobenzyl compounds.
The expected ESI-MS fragmentation data are summarized below.
| Ion Species | Formula | Expected m/z | Description |
| Protonated Molecule | [C₁₁H₁₅FO+H]⁺ | 183.12 | Parent Ion |
| Sodiated Adduct | [C₁₁H₁₅FO+Na]⁺ | 205.10 | Parent Ion Adduct |
| Dehydrated Ion | [C₁₁H₁₄F]⁺ | 165.11 | Loss of H₂O from [M+H]⁺ |
| Fluorotropylium Cation | [C₇H₆F]⁺ | 109.04 | Alpha-cleavage and rearrangement |
This interactive table outlines the primary ions anticipated in the ESI-MS spectrum of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm). scispace.com For this compound (molecular formula C₁₁H₁₅FO), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental formulas.
Using ESI in combination with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ would be determined. rsc.org This experimental value is then compared to the theoretical mass calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁶O).
| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |
| [C₁₁H₁₅FO+H]⁺ | 183.1183 | 183.1180 | -1.6 |
| [C₁₁H₁₅FO+Na]⁺ | 205.1002 | 205.1000 | -1.0 |
This interactive table demonstrates how HRMS data confirms the elemental composition of this compound. Observed mass and difference are hypothetical examples illustrating typical accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the 4-fluorophenyl group. The hydroxyl and pentyl groups are generally considered auxochromes and have minimal direct contribution to the UV spectrum in this region.
The UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the benzene ring. Substituted benzenes typically show two main absorption bands:
E₂-band: A strong absorption band, typically observed between 200-230 nm, resulting from a π→π* transition of the benzene ring.
B-band: A weaker, structured absorption band, typically found between 250-280 nm, corresponding to a symmetry-forbidden π→π* transition. The presence of substituents removes the symmetry restriction, making this band more prominent than in unsubstituted benzene.
The fluorine substituent and the alkyl alcohol group on the ring will cause a slight bathochromic (red) shift of these bands compared to benzene.
| Transition | Typical Wavelength Range (nm) | Description |
| π→π* (E₂-band) | ~210-220 | High-intensity transition of the aromatic system. |
| π→π* (B-band) | ~260-270 | Lower-intensity, fine-structured transition of the aromatic system. |
This interactive table summarizes the expected electronic transitions for the 4-fluorophenyl chromophore in this compound.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
To determine the absolute configuration of a chiral molecule like this compound, a single crystal of one of its enantiomers is required. Single Crystal X-ray Diffraction (SC-XRD) analysis not only confirms the molecular connectivity but also reveals the spatial arrangement of atoms, the conformation of the alkyl chain, and the packing of molecules in the crystal lattice. researchgate.netmdpi.com
While a crystal structure for this compound itself is not publicly available, analysis of the closely related derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol , provides a clear example of the data obtained from such an experiment. iucr.org In the study of this derivative, the compound was found to crystallize in the chiral orthorhombic space group P2₁2₁2₁, which confirms its non-centrosymmetric and enantiomerically pure nature within the crystal. iucr.org
The absolute configuration was unambiguously determined using anomalous dispersion effects. The Flack parameter, a critical value in chiral crystallography, was refined to a value close to zero (−0.001), confirming that the stereochemistry assigned (an R configuration at the relevant stereocenter in the derivative) was correct. iucr.org The analysis also revealed the molecule's conformation, showing a staggered arrangement of the carbon backbone. iucr.org This type of detailed structural information is precisely what would be sought in an analysis of this compound.
| Parameter | Example Data (from a related derivative iucr.org) | Information Provided |
| Crystal System | Orthorhombic | The basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry elements within the crystal; its chiral nature. |
| Unit Cell Dimensions | a=10.56 Å, b=10.80 Å, c=12.89 Å | The size of the repeating unit in the crystal. |
| Torsion Angle | C-C-C-C = -174.97° | The specific conformation (staggered, anti) of the molecule's backbone. |
| Flack Parameter | -0.001 (6) | Confirms the absolute configuration of the chiral center(s). |
This interactive table presents typical data obtained from a single-crystal X-ray diffraction experiment, using published values for a closely related fluorophenyl alcohol derivative to illustrate the technique's power in determining absolute configuration and conformation. iucr.org
Computational and Theoretical Investigations of 1 4 Fluorophenyl Pentan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(4-Fluorophenyl)pentan-1-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and optimize the molecular geometry of the compound. bohrium.com
DFT, particularly with functionals like B3LYP, is frequently used to investigate related fluorinated aromatic alcohols. researchgate.netnih.gov These calculations, often paired with basis sets such as 6-31++G**, allow for the determination of key parameters. researchgate.netresearchgate.net For instance, in analogous molecules, DFT has been used to predict NMR chemical shifts, optimize molecular geometries, and resolve ambiguities from experimental data. The optimized geometry provides precise bond lengths and angles, which serve as the foundation for further computational analysis. ripublication.com
Furthermore, these calculations are used to determine electronic properties that govern reactivity. researchgate.net This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com The molecular electrostatic potential (MEP) can also be mapped, which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. bohrium.comresearchgate.net
While specific calculations for this compound are not detailed in the available literature, the established use of these methods for structurally similar compounds, such as 1-(4-fluorophenyl)ethanol (B1199365) and other fluorinated propanols, demonstrates their applicability and importance in characterizing the title compound. researchgate.netnih.gov
| Computational Method | Basis Set Example | Calculated Properties | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-311++G(d,p), 6-31++G | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Gap, MEP | Predicts stable structures, reactivity, and spectroscopic characteristics. ripublication.com |
| Ab Initio (e.g., Møller–Plesset, MP2) | 6-31++G | Interaction Energies, Conformational Energies | Provides high-accuracy energy calculations for intermolecular interactions. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Varies | Electronic Transitions, Excited State Properties | Used to simulate UV-Vis spectra and study behavior in excited states. mdpi.com |
Molecular Modeling of Intermolecular Interactions
The non-covalent interactions involving this compound are critical for understanding its behavior in condensed phases and its ability to engage in molecular recognition. Molecular modeling is used to analyze the geometry and energetics of these weak forces, which include CH...π, OH...π, and CH...F interactions. researchgate.netrsc.org
The interaction between the hydroxyl group (OH) and the aromatic π-electron cloud is a well-established non-covalent force. ucl.ac.uk In this compound, the hydroxyl group can act as a hydrogen bond donor to the π-face of an adjacent fluorophenyl ring. Theoretical studies on analogous systems, such as 1-(4-fluorophenyl)ethanol, have shown that the substitution of a fluorine atom on the phenyl ring affects the electron density of the π system and, consequently, the strength of OH...π interactions. researchgate.netresearchgate.netrsc.org These interactions are crucial in dictating the conformational preferences and are a significant factor in processes like chiral recognition. researchgate.netaccademiaxl.it
The fluorine atom in this compound can act as a weak hydrogen bond acceptor, leading to the formation of CH...F interactions. Although generally weaker than conventional hydrogen bonds, these interactions can be influential in determining molecular conformation and crystal packing. rsc.org Studies on fluorinated compounds have highlighted the role of CH...F interactions in molecular and chiral recognition processes. rsc.orgaccademiaxl.it For example, in complexes of related molecules, the formation of a CH...F bond can lead to a distinct conformation that would otherwise not be favored. rsc.org
| Interaction Type | Donor | Acceptor | Significance in Related Molecules |
|---|---|---|---|
| CH...π | Alkyl or Aromatic C-H | Fluorophenyl Ring (π-system) | Contributes to the stability of molecular complexes and influences chiral recognition. researchgate.netrsc.org |
| OH...π | Hydroxyl Group (O-H) | Fluorophenyl Ring (π-system) | Affects conformational equilibria and is a key factor in chiral discrimination processes. researchgate.netaccademiaxl.it |
| CH...F | Alkyl or Aromatic C-H | Fluorine Atom | Can influence conformational choice and contribute to the overall stability of crystal packing. rsc.orgaccademiaxl.it |
Studies of OH...π Interactions
Theoretical Approaches to Chiral Recognition Processes
This compound is a chiral molecule, and understanding the mechanisms of chiral recognition is a key area of theoretical investigation. Computational studies on similar chiral alcohols, like 1-(4-fluorophenyl)ethanol, provide a framework for this analysis. accademiaxl.itnih.gov The theoretical approach often involves modeling the diastereomeric complexes formed between the enantiomers of the chiral alcohol and an enantiopure chiral probe, such as R- or S-butan-2-ol. researchgate.netrsc.org
By using methods such as dispersion-corrected Density Functional Theory (D-DFT), researchers can calculate the structures and binding energies of the resulting homochiral (e.g., S-alcohol with S-probe) and heterochiral (e.g., S-alcohol with R-probe) complexes. researchgate.netnih.gov Chiral recognition is evident when there is a significant energy difference between these diastereomeric pairs. nih.gov
Conformational Analysis and Energy Landscapes
The flexibility of the pentyl chain and rotation around the C-C single bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to map the potential energy surface that governs transitions between them.
Theoretical methods are used to explore the conformational landscape. accademiaxl.it For the related 1-(4-fluorophenyl)propan-1-ol, analysis shows that the molecule can exist in several rotameric forms, with the most stable conformations involving staggered arrangements of the alkyl chain relative to the phenyl ring to minimize steric hindrance. The chiral center at the C1 position restricts rotation and creates distinct energetic profiles for the different conformers.
The fluorine substituent also influences conformational preferences through electronic effects. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each step, a potential energy landscape can be generated. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions.
Applications of 1 4 Fluorophenyl Pentan 1 Ol As a Synthetic Intermediate
Fundamental Role as a Precursor in Complex Organic Synthesis
1-(4-Fluorophenyl)pentan-1-ol serves as a pivotal precursor in the elaboration of more complex organic molecules. The hydroxyl group is a key functional handle, readily participating in a variety of chemical transformations. It can be oxidized to the corresponding ketone, 1-(4-fluorophenyl)pentan-1-one (B1361786), which is itself a crucial building block. mdpi.com The alcohol can undergo esterification to form ester derivatives, which are important in applications such as prodrug design, or it can be subjected to nucleophilic substitution reactions. google.com The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable when designing new pharmaceutical agents and agrochemicals. google.comontosight.ai This unique combination of features allows chemists to introduce the 4-fluorophenylpentyl moiety into larger, more intricate structures, facilitating the development of novel compounds across various industries. mdpi.com
Utilization as a Building Block for Diverse Molecular Scaffolds
The distinct structural components of this compound make it an adept building block for constructing a wide range of molecular scaffolds. Its synthetic flexibility allows for its incorporation into agrochemicals, advanced polymeric materials, and complex heterocyclic systems.
The introduction of fluorine into active ingredients is a widely used strategy in the agrochemical industry to enhance efficacy, metabolic stability, and bioavailability. core.ac.uk The precursor to this compound, 1-(4-fluorophenyl)pentan-1-one, is noted for its role as an intermediate in the synthesis of complex agrochemicals. ontosight.ai The conversion of the ketone to the alcohol is a common synthetic step, positioning this compound as a key intermediate in these synthetic pathways. For instance, fluorinated phenyl groups are integral components of certain fungicidal compounds, such as eugenol-fluorinated triazole derivatives, which have shown inhibitory activity against pathogens like Colletotrichum sp. tandfonline.com While direct synthesis of a commercial agrochemical from this compound is not prominently documented, its structural motifs are characteristic of those found in modern crop protection agents.
Table 1: Examples of Fluorinated Compounds in Agrochemical Research
| Compound Class | Precursor/Building Block | Target Application | Research Finding |
|---|---|---|---|
| Eugenol-fluorinated triazoles | 1-Ethynyl-4-fluorobenzene | Fungicide | Derivatives showed inhibitory activity against papaya anthracnose. tandfonline.com |
| Trifluoromethylpyridines (TFMP) | Picoline | Herbicide, Insecticide | TFMP is a key structural motif in many active agrochemical ingredients. researchgate.net |
Fluorinated polymers, including aromatic polyethers, are a class of advanced materials known for their high thermal stability, chemical resistance, and desirable dielectric properties. mdpi.comacs.org The synthesis of these polymers often proceeds through nucleophilic aromatic substitution reactions, where a difluorinated aromatic compound reacts with a bisphenol. ossila.comsigmaaldrich.com
A related compound, bis(4-fluorophenyl)methanol, is explicitly mentioned as a building block for synthesizing aromatic polyethers. acs.org The hydroxyl group in such molecules can be functionalized, allowing them to be incorporated into polymer chains. acs.org By analogy, this compound represents a potential monomer for creating modified polyethers. The fluorine atom activates the aromatic ring toward nucleophilic substitution, and the hydroxyl group provides a reactive site for polymerization, suggesting its utility in developing new materials with tailored properties.
The 4-fluorophenyl carbonyl moiety, the core of 1-(4-fluorophenyl)pentan-1-one (the direct oxidation product of the title alcohol), is a key component in the synthesis of complex heterocyclic structures. One notable example is the formation of spiro[indole-3,3'-pyrrolizine] derivatives. acs.org These compounds are synthesized through a multicomponent 1,3-dipolar cycloaddition reaction. The process involves the reaction of a chalcone (B49325), specifically 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, with isatin (B1672199) and L-proline. acs.org This chalcone is derived from the core structure related to this compound. The synthesis of these intricate spiro systems, which are of interest for their potential biological activities, highlights the importance of fluorophenyl-containing building blocks in accessing diverse and complex molecular architectures. acs.orgchemicalbook.com
Precursor for Advanced Materials (e.g., Aromatic Polyethers)
Contribution to the Asymmetric Synthesis of Optically Active Compounds
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. This compound is a chiral molecule, and its synthesis in an optically active form is a key area of research.
The most common method for producing enantiomerically pure or enriched this compound is the asymmetric hydrogenation of its prochiral ketone precursor, 1-(4-fluorophenyl)pentan-1-one. This transformation is often accomplished using transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. acs.org These catalytic systems can achieve high conversion rates and excellent enantiomeric excess (ee). acs.org For example, studies on various alkyl aryl ketones have demonstrated that asymmetric hydrogenation can yield the corresponding chiral alcohols with over 99% ee. acs.org
In a specific documented synthesis of a related derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, hydrogenation of the ketone precursor initially produced a racemic mixture. However, subsequent crystallization successfully separated the two isomers, yielding the pure R-configuration enantiomer. This demonstrates that even when asymmetric synthesis is not employed directly, stereochemical control can be achieved through classical resolution techniques. The availability of optically active this compound and its derivatives makes them valuable chiral building blocks for the synthesis of other enantiomerically pure complex molecules.
Table 2: Methods for Asymmetric Synthesis of Chiral Alcohols
| Method | Precursor | Catalyst/Reagent | Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Alkyl Aryl Ketones | Iridium complex with f-Amphbinol ligand | >99% conversion, >99% enantiomeric excess (ee). acs.org |
| Asymmetric Hydrogenation | 1,3,5-Tricarbonyl Precursors | Ruthenium with chiral diphosphine ligands | Highly stereoselective formation of diol esters. |
| Hydrogenation & Crystallization | 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one | Sodium Borohydride (B1222165) | Racemic mixture resolved by crystallization to yield a single (R) isomer. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-Fluorophenyl)pentan-1-one |
| 1-Ethynyl-4-fluorobenzene |
| 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one |
| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol |
| Bis(4-fluorophenyl)methanol |
| Isatin |
| L-proline |
| Picoline |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)pentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Grignard addition to a ketone precursor. For example, reacting 4-fluorophenylmagnesium bromide with pentan-1-one under anhydrous conditions, followed by acid quenching. Alternatively, catalytic hydrogenation of 1-(4-fluorophenyl)pent-1-en-1-ol using Pd/C in ethanol (40–60°C, 1–3 atm H₂) can achieve high stereoselectivity . Solvent choice (e.g., THF vs. Et₂O) significantly impacts reaction kinetics and by-product formation. Yields typically range from 65–85%, with purity confirmed via GC-MS or HPLC .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (400 MHz, CDCl₃) should show a triplet for the hydroxyl-bearing CH₂ (δ ~3.7 ppm) and a multiplet for the fluorophenyl protons (δ ~7.0–7.4 ppm). ¹⁹F NMR (δ ~-110 ppm) confirms para-substitution .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles influenced by the fluorine atom’s electron-withdrawing effect .
- FT-IR : O-H stretch (~3350 cm⁻¹) and C-F vibration (~1220 cm⁻¹) are key markers .
Advanced Research Questions
Q. What are the mechanistic implications of the fluorophenyl group on the compound’s reactivity in oxidation or substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom stabilizes intermediates in oxidation reactions (e.g., using Jones reagent), favoring ketone formation over competing pathways like elimination. In nucleophilic substitution (e.g., Mitsunobu reaction), steric hindrance at the β-carbon and fluorine’s inductive effect reduce SN2 reactivity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) . Computational DFT studies can model transition states to predict regioselectivity .
Q. How does this compound interact with biological targets, and what computational tools validate these interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like cytochrome P450 or kinases. The fluorophenyl moiety enhances hydrophobic interactions in active sites, while the hydroxyl group participates in hydrogen bonding. In vitro assays (e.g., enzyme inhibition IC₅₀) should correlate with computational predictions . Surface plasmon resonance (SPR) can quantify binding kinetics .
Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. water) may arise from polymorphic forms or impurities. Use standardized protocols:
- Phase Solubility Analysis : Shake-flask method at 25°C, quantified via UV-Vis (λmax ~270 nm).
- Thermodynamic Modeling : Hansen solubility parameters predict miscibility with co-solvents like PEG-400 .
- PXRD : Differentiates crystalline vs. amorphous forms affecting solubility .
Methodological Challenges & Future Directions
Q. What strategies mitigate racemization during asymmetric synthesis of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., alcohol dehydrogenases from Lactobacillus brevis) to enforce enantioselectivity. Reaction monitoring via chiral HPLC (Chiralpak IA column) ensures >99% ee. Low-temperature conditions (-20°C) and non-polar solvents (hexane) suppress racemization .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Use immobilized lipases (e.g., Novozym 435) for ester intermediate hydrolysis, achieving 90% recovery over 5 cycles .
- Waste Reduction : Flow chemistry setups minimize reagent excess and enable in-line purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
